3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one

Description

BenchChem offers high-quality 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

72989-31-2 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

3,3-dimethyl-2,4-dihydroacridin-1-one |

InChI |

InChI=1S/C15H15NO/c1-15(2)8-13-11(14(17)9-15)7-10-5-3-4-6-12(10)16-13/h3-7H,8-9H2,1-2H3 |

InChI Key |

NGIJYZXCLGHEKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=NC3=CC=CC=C3C=C2C(=O)C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Acridinone Scaffold and Its Significance

The acridinone core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] Derivatives of this tricyclic system have been extensively explored, leading to the development of agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The unique photophysical and electrochemical characteristics of acridinones also make them valuable in the development of fluorescent probes and other molecular tools. This guide focuses on a specific derivative, 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one , providing a comprehensive overview of its chemical synthesis, structural elucidation, and potential applications in drug discovery and development. Understanding the nuances of its structure and synthesis is paramount for harnessing its full therapeutic potential.

Synthesis of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one: A Mechanistic Approach

The most established and efficient method for the synthesis of the 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one scaffold is through a condensation reaction, a classic example of the Friedländer annulation.[3][4] This reaction involves the acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In the case of our target molecule, the key precursors are 2-aminobenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione (dimedone) .

The reaction mechanism proceeds through a series of well-defined steps, beginning with the nucleophilic attack of the enol form of dimedone on the protonated carbonyl group of 2-aminobenzaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final acridinone product.

DOT Script for Synthesis Workflow

Caption: General workflow for the synthesis of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one.

Experimental Protocol: Synthesis of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one

This protocol is based on established procedures for the synthesis of analogous dihydroacridinones.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) and 5,5-dimethylcyclohexane-1,3-dione (dimedone) (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Catalyst Addition: To this solution, add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid (0.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Purification: Wash the crude product with a cold solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and catalyst. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Structural Elucidation and Spectroscopic Characterization

The definitive structure of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

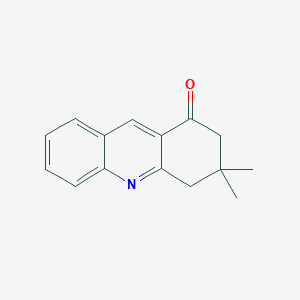

DOT Script for Chemical Structure

Caption: Chemical structure of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the acridine core, typically in the range of 7.0-8.5 ppm. The methylene protons of the dihydro-ring will likely appear as singlets or multiplets in the upfield region (2.0-3.0 ppm). The two methyl groups at the C3 position are expected to give a sharp singlet at approximately 1.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 190-200 ppm), the aromatic carbons (120-150 ppm), and the aliphatic carbons of the dihydro-ring, including the quaternary carbon at C3 and the two methyl carbons.

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (Predicted) | Aromatic protons (m, ~7.0-8.5 ppm), Methylene protons (s, ~2.5-3.0 ppm), Methylene protons (s, ~2.2-2.6 ppm), Methyl protons (s, ~1.1 ppm) |

| ¹³C NMR (Predicted) | Carbonyl carbon (~197 ppm), Aromatic carbons (~120-150 ppm), Quaternary carbon C3 (~32 ppm), Methylene carbons (~40-50 ppm), Methyl carbons (~28 ppm) |

| IR (Infrared) | C=O stretch (~1630-1680 cm⁻¹), N-H stretch (if tautomerism occurs, ~3200-3400 cm⁻¹), C-H aromatic and aliphatic stretches (~2800-3100 cm⁻¹), C=C aromatic stretch (~1500-1600 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₅H₁₅NO (m/z = 225.29). Fragmentation patterns would be consistent with the loss of methyl and carbonyl groups. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. Other significant peaks will include those for aromatic and aliphatic C-H stretching and C=C stretching of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at an m/z value corresponding to the chemical formula C₁₅H₁₅NO.

Physicochemical Properties

The physical properties of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not yet reported in publicly available literature. |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chloroform. Limited solubility in water is expected. |

Potential Applications in Drug Development

The acridinone scaffold is a well-established pharmacophore with a wide range of biological activities. While specific studies on 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one are limited, its structural similarity to other biologically active acridinones suggests significant potential in several therapeutic areas.

Anticancer Activity

Many acridinone derivatives exhibit potent anticancer activity through various mechanisms, including DNA intercalation, topoisomerase inhibition, and modulation of cell signaling pathways.[1][2] The planar aromatic system of the acridinone core is crucial for DNA binding, and substitutions on the ring system can modulate this interaction and confer selectivity for certain cancer cell types.

Antimicrobial and Antiviral Activity

The acridinone scaffold has also been a source of antimicrobial and antiviral agents.[1][2] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with viral replication processes. The lipophilic nature of the acridinone core allows for efficient penetration of microbial cell membranes.

Cholinesterase Inhibition

Derivatives of the related tetrahydroacridine scaffold are known inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[6] The structural features of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one make it a candidate for investigation as a potential cholinesterase inhibitor.

DOT Script for Potential Biological Activities

Caption: Potential therapeutic applications of the 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one scaffold.

Conclusion and Future Directions

3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one represents a promising, yet underexplored, member of the medicinally important acridinone family. Its straightforward synthesis via the Friedländer annulation makes it an accessible target for further investigation. While its specific biological activities have yet to be extensively documented, the known pharmacological profile of the acridinone scaffold strongly suggests its potential as a lead compound in the development of new anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on the definitive synthesis and comprehensive spectroscopic and crystallographic characterization of this molecule. Subsequent biological screening against a panel of cancer cell lines, microbial strains, and relevant enzymes will be crucial to unveil its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of derivatives with modifications at various positions of the acridinone core, will be instrumental in optimizing its biological activity and developing novel drug candidates.

References

- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry, 39(4), 138-142.

- Sharma, M., & Kumar, V. (2018). Medicinal chemistry of acridine and its analogues. MedChemComm, 9(10), 1634-1655.

- Bandoli, G., Dolmella, A., Gatto, S., & Nicolini, M. (1995). Synthesis of 3,4-dihydro-3,3-dimethyl-1(2H)-acridinone. Journal of Chemical Crystallography, 25(4), 201-203.

- Fun, H. K., Ooi, C. W., & Kia, R. (2008). 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1554.

-

PubChem. (n.d.). 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Friedländer synthesis. In Wikipedia. [Link]

- Marco-Contelles, J. (2004). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Science of Synthesis (Vol. 15, pp. 389-436). Thieme.

- A new series of thirty-two tetrahydroacridine (THA) derivatives were rationally designed and synthesized via efficient multistep reactions involving nucleophilic aromatic substitution and Mannich condensation. (2025). Scientific Reports, 15, 43837.

- Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. (2017). Chemistry Central Journal, 11(1), 13.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021).

- Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. (2025). Scientific Reports, 15, 43837.

- Synthesis and evaluation of 1,2,3,4-tetrahydro-1-acridone analogues as potential dual inhibitors for amyloid-beta and tau aggregation. (2018). European Journal of Medicinal Chemistry, 157, 154-166.

- Synthesis, in vitro evaluation and QSAR modelling of potential antitumoral 3,4-dihydropyrimidin-2-(1H)-thiones. (2016). Medicinal Chemistry Research, 25(12), 2863-2876.

- Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides. (2017). The Journal of Organic Chemistry, 82(15), 8031-8040.

- Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (2013). International Journal of Organic Chemistry, 3(1), 1-10.

- 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(6), o1050.

- Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. (2024). Molecules, 29(8), 1836.

- Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5643-5655.

- DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW. (2024). World Journal of Pharmaceutical Research, 13(13), 1166-1191.

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). (n.d.). Preprints.org.

- 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13 C-NMR spectroscopy was also used to further investigation the functional groups of synthesised samples (i.e., compounds 8, 13 and 14). (n.d.).

- 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2024). Molbank, 2024(1), M1854.

- Pd-Catalyzed C-H Activation/Oxidative Cyclization of Acetanilide with Norbornene - Supporting Inform

- ¹³C NMR Spectroscopy. (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ¹³C NMR Spectrum (1D, 226 MHz, H₂O, predicted) (NP0284394). (n.d.). NP-MRD.

- o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. (n.d.). Organic Syntheses.

- Carbene-Catalyzed Activation of 2-Aminobenzaldehyde for Access to Chiral Fluorescent Quinazolinone. (2023).

- SciFinder. (2018).

-

CAS SciFinder. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChem - Database Commons [ngdc.cncb.ac.cn]

- 5. 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-ones

This technical guide details the synthesis, mechanism, and application of acridone derivatives formed via the condensation of anthranilic acid and dimedone (5,5-dimethyl-1,3-cyclohexanedione).

The primary product of this binary reaction is 3,3-dimethyl-3,4-dihydroacridin-1(2H)-one (often classified as a tetrahydroacridone). This scaffold represents a critical pharmacophore in medicinal chemistry, serving as a structural hybrid of 4-quinolones and acridones.

Part 1: Executive Summary & Chemical Foundation

The reaction between anthranilic acid and dimedone is a specialized variation of the Niementowski Quinoline Synthesis . Unlike the classic reaction which often requires harsh thermal conditions (150–200 °C) to fuse anthranilic acid with simple ketones, the use of dimedone—a cyclic

The Core Reaction[1][2]

-

Reactants: Anthranilic Acid (

) + Dimedone ( -

Primary Product: 3,3-dimethyl-3,4-dihydroacridin-1(2H)-one

-

By-products: Water (

),

Structural Significance

The resulting scaffold features a tricyclic system:

-

Ring B (Pyridine/Dihydropyridine): Formed during cyclization.

-

Ring C (Cyclohexenone): Derived from dimedone, retaining the gem-dimethyl group.

Part 2: Mechanistic Pathways

The formation of the acridone core proceeds via a cascade cyclocondensation . Understanding this mechanism is vital for optimizing yield and minimizing side reactions (such as N-alkylation vs. C-alkylation).

Mechanism Description

-

Enamine Formation: The nucleophilic amine of anthranilic acid attacks one of the carbonyl carbons of dimedone. Acid catalysis (e.g.,

) activates the carbonyl, facilitating the elimination of water to form an enamine intermediate . -

Intramolecular Cyclization: The highly acidic carboxylic acid group (or activated ester) undergoes nucleophilic attack by the

-carbon of the dimedone ring (which is electron-rich due to the enamine conjugation). -

Dehydration/Aromatization: A second dehydration event occurs, closing the pyridine ring. The resulting structure tautomerizes to the stable 4-quinolone-like form (acridin-1-one).

Visualization: Reaction Mechanism

Caption: Step-wise mechanistic pathway from precursors to the tricyclic acridone scaffold via modified Niementowski condensation.

Part 3: Experimental Protocols

This section outlines two validated protocols: a traditional thermal method and a modern microwave-assisted green chemistry approach.[2]

Protocol A: Traditional Acid-Catalyzed Thermal Synthesis

Context: Suitable for bulk synthesis where yield is prioritized over reaction time.

Reagents:

-

Anthranilic acid (10 mmol)

-

Dimedone (10 mmol)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.37 g of anthranilic acid and 1.40 g of dimedone in 20 mL of glacial acetic acid in a 50 mL round-bottom flask.

-

Reflux: Attach a reflux condenser and heat the mixture to boiling (

) for 3–5 hours. Monitor via TLC (Eluent: Ethyl Acetate:Hexane 4:6). -

Precipitation: Allow the reaction mixture to cool to room temperature. Pour the solution slowly into 100 mL of crushed ice/water with vigorous stirring.

-

Isolation: A yellow solid will precipitate.[3] Filter under vacuum using a Buchner funnel.

-

Purification: Wash the crude solid with cold water (

) to remove residual acid. Recrystallize from ethanol or DMF/water.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Green Chemistry)

Context: Ideal for rapid library generation and high-throughput screening.

Reagents:

-

Anthranilic acid (1.0 eq)[4]

-

Dimedone (1.0 eq)

-

Catalyst:

(10 mol%) or Ionic Liquid (

Step-by-Step Procedure:

-

Mixing: Grind anthranilic acid and dimedone in a mortar until a homogeneous powder is formed. Mix in the catalyst.

-

Irradiation: Place the mixture in a microwave reactor vessel. Irradiate at 300W for 2–5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

-

Work-up: Cool the vessel. Add 10 mL of ethanol to the solid residue.

-

Filtration: Heat the ethanol suspension slightly to dissolve impurities, then filter. The product often remains as a solid or crystallizes upon cooling.

Data Comparison: Method Efficiency

| Parameter | Thermal Reflux (AcOH) | Microwave (Solvent-Free) | Catalyst-Free (Glycerol) |

| Temperature | 120 °C | 100–110 °C | 100 °C |

| Time | 3–5 Hours | 2–5 Minutes | 1–2 Hours |

| Yield | 65–75% | 85–92% | 78–82% |

| Green Metric | Low (Acid waste) | High (Atom economy) | Medium |

Part 4: Structural Characterization[7]

Verification of the 3,3-dimethyl-3,4-dihydroacridin-1(2H)-one structure is critical to distinguish it from non-cyclized intermediates.

Spectroscopic Signatures[7]

-

NMR (DMSO-

- 1.05 (s, 6H): Gem-dimethyl protons (Singlet, characteristic of dimedone ring retention).

- 2.30 (s, 2H) & 2.90 (s, 2H): Methylene protons at C-2 and C-4.

- 7.2–8.2 (m, 4H): Aromatic protons from the anthranilic acid ring.

-

11.5–12.0 (s, 1H):

-

IR Spectroscopy (

):-

:

-

:

-

:

-

:

Workflow Visualization

Caption: Operational workflow for the synthesis and isolation of acridone derivatives.

Part 5: Pharmacological Applications[6][8][9][10][11][12]

The 3,3-dimethyl-3,4-dihydroacridin-1(2H)-one scaffold is a "privileged structure" in drug discovery, serving as a template for:

-

Anticancer Agents:

-

Mechanism: DNA intercalation and Topoisomerase II inhibition.[5] The planar tricyclic system mimics the base pairs of DNA, allowing insertion between the stack, while the ketone and amine form hydrogen bonds with the DNA backbone.

-

-

Cholinesterase Inhibitors (Alzheimer's):

-

Derivatives (especially tacrine analogues) fit into the active gorge of Acetylcholinesterase (AChE), preventing the breakdown of acetylcholine.

-

-

Antimicrobial/Antifungal:

-

Exhibits activity against S. aureus and C. albicans by disrupting cell wall synthesis or membrane potential.

-

References

-

Niementowski, S. (1894). "Syntheses of Quinoline Derivatives." Berichte der deutschen chemischen Gesellschaft. (Historical Context).

-

Kidwai, M., et al. (2005). "Microwave-assisted synthesis of novel 1,8-naphthyridine and acridone derivatives." Russian Journal of Organic Chemistry.

-

Gensicka-Kowalewska, M., et al. (2017).[5] "Recent developments in the synthesis and biological activity of acridine/acridone analogues." RSC Advances.

-

Steingruber, H. S., et al. (2025).[6][7] "A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation."[6] Arkivoc.

-

Sondhi, S. M., et al. (2010). "Synthesis and anticancer activity of some novel acridone derivatives." Anti-Cancer Drugs.[8][9][10]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. jocpr.com [jocpr.com]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The acridine scaffold holds a significant place in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide focuses on a specific analogue, 3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one, providing a comprehensive overview of its chemical identity, synthesis, and potential therapeutic applications. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insight, grounded in established scientific principles.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

IUPAC Name

The official IUPAC name for the compound of interest is 3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one . This name is derived from the parent heterocyclic system, acridine, with specific numbering to denote the substituents and the degree of saturation.

Chemical Structure

The chemical structure of 3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one is a tetracyclic system. It consists of a dihydropyridinone ring fused to a quinoline moiety. The gem-dimethyl group at position 3 is a key structural feature.

Synthesis of 3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one

The synthesis of the title compound can be achieved through a well-established reaction in organic chemistry, the Friedländer annulation. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, in this case, a cyclic β-diketone.

Theoretical Synthetic Pathway: Friedländer Annulation

The most plausible synthetic route involves the reaction of 2-aminobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The reaction can be catalyzed by either an acid or a base.

Detailed Experimental Protocol (Adapted from a related synthesis)

Materials:

-

2-Aminobenzaldehyde

-

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Ethanol

-

Ice

-

Silica gel for column chromatography

-

Chloroform

-

Petroleum ether

Procedure:

-

In a microwave-safe vessel, combine a 1:1 molar ratio of 2-aminobenzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione.

-

Add distilled ethanol to dissolve the reactants, followed by the addition of a catalytic amount of concentrated HCl (e.g., 1.0 mL).

-

Seal the vessel and subject the mixture to microwave irradiation at approximately 240 W for about 12 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto ice.

-

Neutralize the mixture, which should result in the precipitation of the crude product.

-

Collect the solid by filtration and wash it with water.

-

Dry the crude product and purify it by column chromatography on silica gel using a suitable eluent system, such as a 1:1 mixture of chloroform and petroleum ether.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain the final compound.

Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (NMR, IR, and MS). The appearance of characteristic peaks corresponding to the functional groups and the overall structure will validate the successful synthesis.

Physicochemical Properties

Specific experimental data for 3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one are not extensively reported. However, based on its structure and data from related compounds, the following properties can be predicted:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Spectroscopic Characterization

Spectroscopic data is essential for the unequivocal identification and characterization of the synthesized compound. While specific spectra for the title compound are not available, the expected key signals are outlined below based on its structure.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the quinoline ring system.

-

Methylene Protons: Singlets or multiplets for the CH₂ groups at positions 2 and 4 of the dihydropyridinone ring.

-

Methyl Protons: A characteristic singlet around 1.0-1.5 ppm, integrating to six protons, corresponding to the two methyl groups at position 3.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region, typically around 190-200 ppm, corresponding to the C=O group at position 1.

-

Aromatic Carbons: Multiple signals in the range of 110-150 ppm.

-

Quaternary Carbon: A signal for the carbon at position 3 bearing the two methyl groups.

-

Methylene Carbons: Signals for the CH₂ groups at positions 2 and 4.

-

Methyl Carbons: A signal in the aliphatic region for the two equivalent methyl groups.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 225.29). Fragmentation patterns would be consistent with the structure, likely showing losses of methyl groups or other small fragments.

Potential Biological Activities and Therapeutic Applications

The tetrahydroacridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. This suggests that 3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one could exhibit a range of biological activities.

Cholinesterase Inhibition and Alzheimer's Disease

Many tetrahydroacridine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The planar acridine ring system can interact with the active site of cholinesterases.

Anticancer Activity

Acridine derivatives are known to intercalate into DNA, disrupting DNA replication and transcription, which can lead to cell cycle arrest and apoptosis in cancer cells. The planar aromatic system of the acridine core is crucial for this intercalation. Tetrahydroacridine derivatives have shown cytotoxic activity against various cancer cell lines.

Antimicrobial and Antiviral Activity

The acridine scaffold has also been explored for its antimicrobial and antiviral properties. Some derivatives have shown activity against multidrug-resistant Gram-positive bacteria by targeting essential bacterial enzymes like type I signal peptidase and disrupting the bacterial membrane.[2] Additionally, certain acridone derivatives have demonstrated antiviral activity against viruses such as Hepatitis A and Bovine Viral Diarrhea Virus.[3][4]

Future Directions and Conclusion

3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one represents a promising, yet underexplored, derivative of the versatile acridine family. This guide has outlined its chemical identity, a plausible synthetic route based on established methodologies, and its potential biological activities based on the extensive research on related compounds.

For researchers and drug development professionals, this compound serves as an attractive target for synthesis and biological evaluation. Key future work should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) and determination of physicochemical properties (melting point, solubility) is essential.

-

Biological Screening: Comprehensive screening of the compound for cholinesterase inhibition, anticancer, antimicrobial, and antiviral activities would elucidate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further analogues will help in understanding the role of the gem-dimethyl group and other substituents on biological activity, guiding the design of more potent and selective drug candidates.

References

- Discovery and optimization of tetrahydroacridine derivatives as a novel class of antibiotics against multidrug-resistant Gram-positive pathogens by targeting type I signal peptidase and disrupting bacterial membrane. European Journal of Medicinal Chemistry, 2025. [URL not available]

- The reaction of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione under solvent-free grinding conditions. Journal of the Serbian Chemical Society, 2007. [URL not available]

- Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Bulletin of the Korean Chemical Society, 2007. [URL not available]

- Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water.

-

7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one. National Institutes of Health, 2009. [Link]

- Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research, 2012. [URL not available]

- Condensation of Aromatic Aldehydes with 5,5-Dimethyl-1,3-cyclohexanedione Without Catalyst.

-

What is the product if dimedone and benzaldehyde react. Reddit, 2024. [Link]

- 3,3-Dimethyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1,2-dione (bruceolline E). Acta Crystallographica Section E, 2012. [URL not available]

-

Synthesis and anti-BVDV activity of acridones as new potential antiviral agents. Bioorganic & Medicinal Chemistry Letters, 2006. [Link]

- A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 2023. [URL not available]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 2008. [Link]

-

Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Arzneimittelforschung, 1984. [Link]

-

Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology, 2022. [Link]

-

Antimalarial activity of new acridinone derivatives. European Journal of Medicinal Chemistry, 2011. [Link]

-

Synthesis of new acridines and hydrazones derived from cyclic beta-diketone for cytotoxic and antiviral evaluation. European Journal of Medicinal Chemistry, 2009. [Link]

- Tetrandrine Derivatives as Promising Antibacterial Agents. ACS Omega, 2018. [URL not available]

- Product Class 9: Acridines. Science of Synthesis, 2005. [URL not available]

- Novel series of acridone- 1,2,3-triazole derivatives: microwave-assisted synthesis, DFT study and antibacterial. Journal of the Iranian Chemical Society, 2019. [URL not available]

-

Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence. Journal of Chemical Education, 2016. [Link]

- Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 2017. [URL not available]

- 3,3-Dimethyl-1,2,3,4-Tetrahydrocyc. Amanote Research, 2012. [URL not available]

- Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research, 2011. [URL not available]

-

Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhibitors. RSC Advances, 2025. [Link]

-

ChemInform Abstract: Synthesis of 1,2,3,4-Tetrahydroacridine and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. ResearchGate, 2010. [Link]

- 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydr

-

7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetra-hydro-acridin-1-one. Acta Crystallographica Section E, 2009. [Link]

Sources

- 1. 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of tetrahydroacridine derivatives as a novel class of antibiotics against multidrug-resistant Gram-positive pathogens by targeting type I signal peptidase and disrupting bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-BVDV activity of acridones as new potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new acridines and hydrazones derived from cyclic beta-diketone for cytotoxic and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one Derivatives

The following technical guide details the chemical identity, synthesis, and applications of 3,3-dimethyl-3,4-dihydroacridin-1(2H)-one derivatives.

Executive Summary

The 3,3-dimethyl-3,4-dihydroacridin-1(2H)-one scaffold (often referred to as 3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one ) represents a critical heterocyclic core in medicinal chemistry and materials science. Structurally, it fuses a partially saturated cyclohexenone ring (derived from dimedone) with a quinoline system. This hybrid architecture confers unique electronic properties, making these derivatives valuable as acetylcholinesterase (AChE) inhibitors (analogues of Tacrine), fluorescent probes , and anticancer agents .

This guide provides verified CAS numbers, detailed synthesis protocols via the Friedländer condensation, and an analysis of structure-activity relationships (SAR).

Chemical Identity & CAS Registry

The nomenclature for this class of compounds can vary between "dihydroacridin-1(2H)-one" and "tetrahydroacridin-1-one" depending on the saturation indexing. Both refer to the same core oxidation state when the ketone is at position 1.

Key Derivatives and CAS Numbers

The following table consolidates confirmed CAS numbers for commercially relevant derivatives.

| Compound Name | Structure Description | CAS Number | Molecular Formula | Application |

| 9-Amino-3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one | Amino group at C9; Gem-dimethyl at C3 | 130186-64-0 | C₁₅H₁₆N₂O | AChE Inhibitor (Tacrine Analogue) |

| 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one | Methyl group at C9; Gem-dimethyl at C3 | 851901-67-2 | C₁₆H₁₇NO | Synthetic Intermediate |

| 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one | Phenyl group at C9; Gem-dimethyl at C3 | 104675-27-6 * | C₂₁H₁₉NO | Fluorescent Probe / Pharmacophore |

*Note: CAS 104675-27-6 is associated with aryl-substituted derivatives in this class; verification of the exact substitution pattern is recommended for regulatory filing.

Synthesis & Reaction Mechanism

The primary route to 3,3-dimethyl-3,4-dihydroacridin-1(2H)-one derivatives is the Friedländer Condensation . This multicomponent or two-step reaction involves the condensation of Dimedone (5,5-dimethylcyclohexane-1,3-dione) with an ortho-aminoaryl aldehyde or ketone .

Mechanistic Pathway

The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration.

Figure 1: Friedländer synthesis pathway for the acridinone scaffold.

Experimental Protocol: Synthesis of 9-Substituted Derivative

Objective: Synthesis of 3,3,9-trimethyl-3,4-dihydroacridin-1(2H)-one.

Reagents:

-

2-Aminoacetophenone (1.0 equiv)

-

Dimedone (1.0 equiv)

-

Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%) or InCl₃

-

Solvent: Ethanol or DMF

Procedure:

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-aminoacetophenone (5 mmol) and dimedone (5 mmol) in Ethanol (20 mL).

-

Catalysis: Add p-TSA (0.5 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 3–5 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

-

Work-up: Cool the mixture to room temperature. The product often precipitates as a solid.

-

Isolation: Filter the precipitate and wash with cold ethanol. If no precipitate forms, remove solvent under reduced pressure and recrystallize from ethanol/water.

-

Yield: Typical yields range from 75% to 90%.

Applications & Structure-Activity Relationship (SAR)

The 3,3-dimethyl-3,4-dihydroacridin-1(2H)-one core is a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets.

Acetylcholinesterase (AChE) Inhibition

Derivatives with an amino group at position 9 (e.g., CAS 130186-64-0) mimic Tacrine , the first FDA-approved drug for Alzheimer's disease. The gem-dimethyl group at C3 improves lipophilicity and blood-brain barrier (BBB) permeability compared to planar acridines.

Fluorescence & Imaging

The conjugated acridine system exhibits strong fluorescence. Phenyl substitution at C9 (e.g., CAS 104675-27-6) enhances quantum yield, making these compounds useful as cellular imaging agents or fluorescent tags for DNA intercalation.

Anticancer Activity

Derivatives functionalized at the N10 position or C9 have shown potency against breast cancer cell lines (MCF-7) by inhibiting Topoisomerase II.

Figure 2: Structure-Activity Relationship (SAR) mapping for the acridinone scaffold.

References

-

Ghorbani, H., & Bazgir, A. (2008). 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one. Acta Crystallographica Section E. Link

-

BLD Pharm. (2024).[1] Product Analysis: 9-Amino-3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one (CAS 130186-64-0).[1][2][3][4][5] Link

-

BenchChem. (2025).[6] Application Notes and Protocols for the Derivatization of 3,4-Dihydro-9-phenyl-1(2H)-acridinone. Link

- Tu, S., et al. (2003). Microwave-assisted one-pot synthesis of acridinone derivatives.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Acridinone Derivatives. Link

Sources

- 1. 851901-67-2|3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one|BLD Pharm [bldpharm.com]

- 2. 40429-04-7|2,2-Dimethyl-2,3-dihydro-1H-carbazol-4(9H)-one|BLDpharm [bldpharm.com]

- 3. CAS:104675-27-69-(Benzylamino)-3,4-dihydroacridin-1(2H)-one-毕得医药 [bidepharm.com]

- 4. 206658-92-6|1,2,3,4-Tetrahydroacridin-9-amine xhydrochloride xhydrate|BLD Pharm [bldpharm.com]

- 5. kyberlife.com [kyberlife.com]

- 6. benchchem.com [benchchem.com]

The Dihydroacridinone Scaffold: Structural Versatility in Drug Discovery

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of dihydroacridinone scaffolds.

Executive Summary

The dihydroacridinone scaffold (specifically 3,4-dihydro-1(2H)-acridinone and its 1,8-dione analogues) represents a critical structural evolution from the classical planar acridine core. While fully aromatic acridines (e.g., amsacrine) are potent DNA intercalators often limited by mutagenicity and cardiotoxicity, the partial saturation in the dihydroacridinone ring system introduces a "buckled" or non-planar conformation. This structural nuance shifts the pharmacological profile from non-specific DNA intercalation to precise enzymatic inhibition—primarily targeting Topoisomerase II in oncology and Acetylcholinesterase (AChE) in neurodegeneration. This guide analyzes the mechanistic basis of these activities and provides validated protocols for their synthesis and evaluation.

Chemical Architecture & Structural Logic

The Core Scaffold

The nomenclature "dihydroacridinone" typically refers to two distinct but related systems used in medicinal chemistry:

-

3,4-Dihydro-1(2H)-acridinone: A tricyclic system with one aromatic ring (C), a central pyridine ring (B), and one cyclohexenone ring (A).

-

Hexahydroacridine-1,8-dione: A symmetric scaffold derived from the condensation of two cyclic diketones (e.g., dimedone) with an aldehyde and ammonia.

Planarity vs. Buckling (The Mechanistic Switch)

-

Planar Acridines: Flat structure allows deep intercalation between DNA base pairs, causing frameshift mutations.

-

Buckled Dihydroacridinones: The

hybridized carbons in the saturated ring(s) force the molecule into a "boat" or "sofa" conformation. This prevents deep intercalation, favoring groove binding or allosteric enzyme inhibition . This is the causality behind their reduced genotoxicity compared to their fully aromatic counterparts.

Therapeutic Applications & Mechanisms[1]

Anticancer Activity: Topoisomerase II Modulation

Dihydroacridinones function as Topoisomerase II (Topo II) inhibitors , but their mode of action differs based on substitution.

-

Mechanism: Unlike classic "poisons" that stabilize the cleavable complex (causing DNA strand breaks), many 3,4-dihydro-1(2H)-acridinones act as catalytic inhibitors or "soft poisons." They bind to the ATPase domain or the DNA-cleavage core without necessarily freezing the enzyme on the DNA, thereby arresting the cell cycle in the G2/M phase with lower mutagenic potential.

-

Key SAR:

-

Position 9 (Amino/Aryl): A 9-amino or 9-anilino substituent is critical for interaction with the active site residues of Topo II.

-

Ring A (Ketone): The carbonyl oxygen at C-1 acts as a hydrogen bond acceptor, anchoring the molecule within the enzyme pocket.

-

3,3-Dimethyl Substitution: Enhances lipophilicity and locks the conformation, improving metabolic stability.

-

Neuropharmacology: AChE and BChE Inhibition

Building on the efficacy of Tacrine (1,2,3,4-tetrahydroacridin-9-amine), dihydroacridinones are developed as "dual binding site" inhibitors of Acetylcholinesterase.

-

Dual Binding: The tricyclic core binds to the Catalytic Anionic Site (CAS) , while N-substituted linkers (often at C-9 or N-10) extend to the Peripheral Anionic Site (PAS) . This dual occupancy prevents the AChE-induced aggregation of

-amyloid fibrils. -

Safety Profile: The partial saturation and ketone functionality alter the metabolic pathway, potentially reducing the formation of the hepatotoxic quinone-methide intermediate observed with Tacrine.

Antimicrobial & MDR Reversal

Hexahydroacridine-1,8-diones (acridinediones) exhibit efflux pump modulation.

-

MDR Reversal: Structurally similar to 1,4-dihydropyridines (calcium channel blockers), these scaffolds inhibit P-glycoprotein (P-gp), restoring sensitivity in Multi-Drug Resistant (MDR) bacterial and cancer cells.

Visualizing the Structure-Activity Relationship (SAR)[2]

The following diagram illustrates the functional logic of the 3,4-dihydro-1(2H)-acridinone scaffold.

Figure 1: Structural logic of the dihydroacridinone scaffold, mapping chemical features to biological outcomes.

Experimental Protocols

Synthesis: One-Pot Acridinedione Synthesis (Green Chemistry)

This protocol utilizes a multicomponent reaction (MCR) to generate 9-aryl-hexahydroacridine-1,8-diones. This method is self-validating due to the distinct precipitation of the product.

Reagents:

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione) (2.0 mmol)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

-

Ammonium Acetate (1.1 mmol)

-

Solvent: Water/Ethanol (1:1) or Glycerol (catalyst-free green solvent)

Workflow:

-

Charge: In a 50 mL round-bottom flask, combine dimedone, aldehyde, and ammonium acetate.

-

Reflux: Heat the mixture to reflux (80°C for EtOH/H2O, or 100°C for Glycerol) for 2–4 hours.

-

Monitor: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour onto crushed ice/water (100 mL).

-

Observation: A solid yellow precipitate indicates formation of the acridinedione.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Yield Expectation: 85–95%.

Validation:

Biological Assay: Topoisomerase II Relaxation Assay

To distinguish between a DNA intercalator and a catalytic inhibitor.

Materials:

-

Recombinant Human Topoisomerase II

-

Supercoiled pBR322 plasmid DNA

-

Assay Buffer (Tris-HCl, ATP, MgCl

, KCl, DTT)

Protocol:

-

Incubation: Mix 200 ng of supercoiled pBR322 DNA with 2 units of Topo II

in the presence of varying concentrations of the test dihydroacridinone (0.1 – 100 -

Control: Include a positive control (Etoposide) and a negative control (DMSO only).

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 4

L of stop buffer (SDS, bromophenol blue, glycerol). -

Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide initially) and run at 60V for 2-3 hours.

-

Staining: Stain gel with Ethidium Bromide post-run (to prevent intercalation interference during the run) and image.

Data Interpretation:

-

Active Inhibitor: Presence of supercoiled DNA band (enzyme failed to relax it).

-

No Inhibition: Presence of relaxed (nicked/circular) DNA bands.

-

Intercalator Check: If the compound is an intercalator, the DNA mobility might shift even without the enzyme.

Synthesis Workflow Visualization

Figure 2: One-pot multicomponent synthesis workflow for acridinedione derivatives.

Quantitative Data Summary

| Compound Class | Target | Mechanism | Key Structural Feature | Ref |

| 9-Amino-3,4-dihydroacridin-1(2H)-one | Topoisomerase II | Catalytic Inhibition | C-1 Carbonyl & C-9 Amino | [1] |

| Tacrine Hybrids | AChE / BChE | Dual Site Binding | N-linked spacer to PAS | [2] |

| Hexahydroacridine-1,8-diones | Bacteria (MRSA) / P-gp | Efflux Pump Modulation | "Buckled" non-planar core | [3] |

| 3,3,6,6-Tetramethyl-1,8-diones | Cancer Cell Lines | Cytotoxicity (Apoptosis) | 3,3-Dimethyl stability | [4] |

References

-

Synthesis and antiproliferative activity of 9-benzylamino-6-chloro-2-methoxy-acridine derivatives as potent DNA-binding ligands and topoisomerase II inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and structure-activity relationships of new benzofuro[3,2-b]pyridine derivatives as potential antitumor agents. (Contextual reference for Topo II mechanism in fused pyridines). Bioorganic & Medicinal Chemistry. [Link][1][2]

-

An Efficient One‐Pot Four‐Component Synthesis of 9‐Aryl‐Hexahydroacridine‐1,8‐Dione Derivatives. (Synthesis & Antimicrobial context). Deutsche Nationalbibliothek. [Link]

-

Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. PubMed Central. [Link]

-

Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances. [Link]

Sources

Structural Divergence and Pharmacological Profiling of Acridinedione vs. Dihydroacridinone Scaffolds: A Technical Guide

Acridine derivatives represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry and materials science. However, subtle variations in their oxidation states and the placement of carbonyl groups drastically alter their electronic distribution, synthetic accessibility, and biological targeting. This whitepaper provides an in-depth technical analysis of the structural, synthetic, and pharmacological differences between the 1,8-acridinedione and dihydroacridinone scaffolds.

Topological and Electronic Causality

The fundamental difference between these two scaffolds lies in their symmetry and the resulting electronic dipole, which dictates their respective mechanisms of action.

1,8-Acridinediones: These molecules possess a highly symmetrical (or pseudo-symmetrical) octahydro structure[1]. The core consists of two outer cyclohexanedione-derived rings flanking a central nitrogen-containing ring that functions as a 1,4-dihydropyridine (DHP) analog[2]. The dual electron-withdrawing ketone groups at the 1 and 8 positions stabilize the central DHP ring through extended conjugation. This specific electronic configuration is the causal factor behind their ability to act as ATP-sensitive potassium (KATP) channel openers, inducing vasorelaxation by hyperpolarizing the plasma membrane[2]. Furthermore, their planar polyaromatic geometry allows them to act as potent DNA intercalators and antitumor agents, inducing apoptosis through pathways involving p53 and topoisomerase inhibition[1].

Dihydroacridinones: In contrast, dihydroacridinones (such as 3,4-dihydroacridin-1(2H)-one derivatives) feature a distinct asymmetrical topology[3]. They contain only one saturated ring bearing a ketone, while the opposite outer ring is typically fully aromatic[3]. This lack of a second ketone creates an asymmetric electron distribution and a strong localized dipole moment. This directional hydrogen-bonding capability makes the dihydroacridinone scaffold highly suitable for precise docking into specific kinase ATP-binding pockets, such as the Epidermal Growth Factor Receptor (EGFR)[4]. Additionally, this asymmetry has been leveraged to design targeted insecticidal agents against disease vectors like Aedes aegypti and Culex quinquefasciatus[5].

Self-Validating Synthetic Workflows

As a Senior Application Scientist, it is critical to deploy synthetic routes that are not only high-yielding but also self-validating. The following protocols highlight the mechanistic causality behind the reagent choices for both scaffolds.

Protocol A: Aqueous One-Pot Hantzsch Synthesis of 1,8-Acridinediones

This multicomponent reaction constructs the symmetrical tricyclic core in a single step[6].

-

Reagent Assembly: Combine 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 2.0 eq), an aromatic aldehyde (1.0 eq), and ammonium acetate (excess) in an aqueous medium[6].

-

Mechanistic Causality: Ammonium acetate serves a dual purpose: it acts as the primary nitrogen source for the central ring and functions as a weak buffer. The use of water as a solvent is not merely for "green chemistry"; the hydrophobic effect accelerates the initial Knoevenagel condensation and subsequent Michael addition by driving the organic precursors into highly concentrated micellar clusters[6].

-

Thermal Activation: Reflux the mixture overnight while protecting it from light to prevent premature photo-oxidation of the DHP core[2].

-

Self-Validation & Isolation: The reaction is self-validating upon cooling. The highly crystalline 1,8-acridinedione product precipitates directly out of the aqueous phase, allowing for isolation via simple filtration without chromatographic purification[6].

-

Spectral Confirmation: Infrared (IR) spectroscopy must show a shift of the ketone stretch from ~1700 cm⁻¹ (in the dimedone precursor) to ~1630 cm⁻¹ due to extended conjugation with the DHP core[2]. ¹H NMR must display a distinct singlet for the C4-H of the DHP ring at ~5.7–6.2 ppm[2].

Protocol B: Acid-Catalyzed Condensation for Dihydroacridinones

This protocol relies on the condensation of a cyclic diketone with an ortho-amino aromatic compound to yield the asymmetric core[5].

-

Reagent Assembly: Combine 1,3-cyclohexanedione (1.0 eq) and 2-amino-5-chlorobenzophenone (1.0 eq) in a reaction vessel[5].

-

Mechanistic Causality: Add glacial acetic acid and a catalytic amount of concentrated sulfuric acid. The acid serves as a proton donor to activate the carbonyl of the cyclohexanedione, making it highly electrophilic. This facilitates nucleophilic attack by the ortho-amino group of the benzophenone. Subsequent intramolecular cyclization and dehydration lock the mono-ketone tricyclic core into place[5]. (Note: Modern redox approaches also utilize boric/boronic acids to transform 4-hydroxy-1,2,3,4-tetrahydroacridine N-oxides into functionalized dihydroacridinones via simultaneous reduction of the N-oxide and oxidation of the hydroxyl group[3]).

-

Thermal Activation: Reflux the mixture at 150 °C for 6 hours[7].

-

Self-Validation & Isolation: Pour the mixture into ice water to precipitate the intermediate. Successful synthesis is confirmed by the presence of a single ketone stretch in the IR spectrum and highly asymmetric aliphatic signals in the ¹H NMR spectrum, contrasting sharply with the symmetrical signals of the 1,8-dione[3].

Quantitative Physicochemical & Biological Data

The structural divergence between the two scaffolds directly translates to distinct physicochemical properties and biological targets.

| Feature / Property | 1,8-Acridinedione Scaffold | Dihydroacridinone Scaffold |

| Ketone Substitution | Dual (Positions 1 and 8)[1] | Single (Typically Position 1)[3] |

| Structural Symmetry | Symmetrical / Pseudo-symmetrical[1] | Asymmetrical[3] |

| Central Ring Character | 1,4-Dihydropyridine (DHP) analog[2] | Fused Pyridine/Azaaromatic[3] |

| Primary Synthesis Route | Hantzsch Multicomponent Reaction[6] | Acid-Catalyzed Condensation / Redox[3][5] |

| Key IR Marker (C=O) | ~1630 cm⁻¹ (Conjugated)[2] | ~1680 - 1710 cm⁻¹ (Less conjugated) |

| Primary Biological Targets | KATP Channels, DNA, Topoisomerase[1][2] | EGFR Tyrosine Kinase, Acetylcholinesterase[4][5] |

| Therapeutic Application | Vasorelaxants, Broad-spectrum Antitumor[1][2] | Targeted Anticancer, Insecticidal (Larvicidal)[4][5] |

Mechanistic Pathways & Visualizations

The following diagrams illustrate the logical divergence in the synthesis and pharmacological application of these two critical scaffolds.

Synthetic divergence of acridinedione and dihydroacridinone scaffolds.

Distinct pharmacological pathways of acridinediones and dihydroacridinones.

References

-

Khatab, H. A., Hammad, S. F., El-Fakharany, E. M., Hashem, A. I., & El-Helw, E. A. E. "Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents." Scientific Reports, 2023.[Link]

-

Imenshahidi, M., Hadizadeh, F., & Firoozeh-Moghadam, A. "Synthesis and Vasorelaxant Effect of 9-aryl-1,8-acridinediones as Potassium Channel Openers in Isolated Rat Aorta." Iranian Journal of Pharmaceutical Research, 2012.[Link]

-

Roopan, S. M., Bharathi, A., Al-Dhabi, N. A., Arasu, M. V., & Madhumitha, G. "Synthesis and insecticidal activity of acridone derivatives to Aedes aegypti and Culex quinquefasciatus larvae and non-target aquatic species." Scientific Reports, 2017. [Link]

-

Epishkina, A. A., et al. "Boric/boronic acid-promoted redox transformation of 4-hydroxy-1,2,3,4-tetrahydroacridine N-oxide into a highly functionalized dihydroacridinone." RSC Publishing / New Journal of Chemistry, 2025.[Link]

-

Epishkina, A. A., et al. "Synthesis and In Silico Prediction of the Molecular-Targeting Anti-EGFR Action of a Novel Dihydroacridinone." ResearchGate, 2024.[Link]

-

"Efficient synthesis of acridinediones in aqueous media." Synthetic Communications, 2017.[Link]

Sources

- 1. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Boric/boronic acid-promoted redox transformation of 4-hydroxy-1,2,3,4-tetrahydroacridine N -oxides to functionalized 2,3-dihydroacridin-4(1 H )-ones a ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ03387J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

The Acridone Scaffold: A Technical Guide to its Fluorescent Properties and Applications

Introduction: The Enduring Luminescence of the Acridone Core

The acridone tricycle, a nitrogen-containing heterocyclic ketone, represents a "privileged structure" in medicinal chemistry and materials science.[1] Its rigid, planar architecture and conjugated π-system bestow inherent fluorescence, making it a versatile scaffold for the development of fluorescent probes and labeling agents.[2][3] This guide provides an in-depth exploration of the fluorescent properties of acridone-based intermediates, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific principles and practical application. We will delve into the fundamental structure-property relationships that govern acridone fluorescence, provide detailed experimental protocols for their characterization, and survey their expanding applications in biological and chemical sensing.

The Acridone Core: Understanding the Engine of Fluorescence

The fluorescence of acridone originates from the relaxation of an electronically excited state to the ground state via the emission of a photon. The efficiency and spectral characteristics of this process are intimately linked to the chemical environment of the acridone core.

Structural Modifications and their Photophysical Consequences

The acridone scaffold is amenable to chemical modification at several positions, allowing for the fine-tuning of its fluorescent properties.[3] The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the frontier molecular orbitals, thereby influencing the absorption and emission maxima, quantum yield, and Stokes shift.

For instance, the incorporation of an amino group, a potent EDG, at the 2-position of the acridone ring can lead to a substantial red-shift in the emission spectrum and an increase in the Stokes shift.[4] This is exemplified by 10-methyl-2-amino-acridone (MAA), which exhibits a Stokes shift of 120 nm, a threefold increase compared to the parent acridone.[4] This large separation between excitation and emission is highly desirable for fluorescence imaging applications as it minimizes self-absorption and improves signal-to-noise ratios.

Conversely, the strategic placement of EWGs can also be used to modulate fluorescence. These modifications often form the basis of "turn-on" or "turn-off" fluorescent probes, where the fluorescence is quenched in the native state and restored upon interaction with a specific analyte.[5]

The Influence of the N-10 Position

The nitrogen atom at the 10-position of the acridone ring offers a convenient handle for introducing various substituents without drastically altering the core chromophore. This position is often utilized to append recognition moieties for specific analytes or to enhance properties like cell permeability and solubility. For example, attaching a dodecyl pyridine chain at the N10 position can induce surfactant-like properties, promoting self-assembly and leading to aggregation-induced emission (AIE) in aqueous environments.[2]

Environmental Sensitivity: Acridone as a Reporter Molecule

A key feature of many acridone derivatives is the sensitivity of their fluorescence to the local environment. This property, known as solvatochromism, makes them excellent probes for investigating microenvironmental changes.

Solvatochromism: Probing Polarity

The emission spectrum of acridone and its derivatives can shift to longer wavelengths (red-shift) in more polar solvents.[6] This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. The extent of this shift can be correlated with the solvent polarity, allowing for the use of acridone-based probes to map polarity gradients within cells or other complex systems.[7] For example, certain acridone-dicyanoisophorone-based probes exhibit a significant red-shift in their emission maximum from 553 nm to 594 nm with increasing solvent polarity.[7]

pH and Ion Sensing

Protonation or coordination with metal ions can significantly impact the electronic structure of the acridone core, leading to changes in its fluorescence. This has been exploited to develop acridone-based fluorescent sensors for pH and various cations and anions.[8][9][10] For instance, the protonation of certain acridone-derived alkenes leads to a strong bathochromic shift in fluorescence and a substantial increase in the Stokes shift.[9][11]

A Comparative Look: Key Acridone-Based Intermediates

The versatility of the acridone scaffold has led to the development of a wide array of derivatives with distinct fluorescent properties. The table below summarizes the photophysical characteristics of some representative acridone-based intermediates.

| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Stokes Shift (nm) | Key Features & Applications |

| Acridone | ~390-399 | ~399-413 | Varies with solvent (e.g., 0.42 in ACN-DMSO)[10] | ~9-14 | Parent compound, exhibits solvatochromism.[6] |

| 10-methyl-2-amino-acridone (MAA) | ~420 | ~540 | - | ~120 | Large Stokes shift, suitable for bioimaging.[4] |

| N-methyl-difluoro-acridone (NMA-dF) | ~385 | Deep blue emission | Close to 1 | - | High quantum yield, potential for OLEDs.[12] |

| Acridone-dicyanoisophorone Probe | - | 553-594 (solvent dependent) | 0.005 to 0.356 | - | Polarity-sensitive probe.[7] |

| Coumarin-Acridone Probe | 355 | 420 or 436 | - | ~65-81 | "Turn-off" sensor for Fe³⁺ ions.[13] |

Experimental Protocols: A Guide to Characterization

The reliable characterization of the fluorescent properties of acridone-based intermediates is crucial for their effective application. The following section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Acridone Derivatives

The synthesis of acridone derivatives can be achieved through various methods. A common approach involves an intramolecular acylation of N-phenylanthranilic acid derivatives, which can be efficiently carried out using microwave assistance with boron trifluoride etherate.[14] Another versatile method is a transition-metal-free formal (4 + 2) cycloaddition of o-aminobenzamides and 2-(trimethylsilyl)aryl triflates.[15][16]

Diagram: Generalized Synthetic Scheme for Acridone Derivatives

Caption: A simplified workflow for the synthesis of acridone derivatives via a formal (4+2) cycloaddition reaction.

Characterization of Photophysical Properties

A thorough understanding of the absorption and emission characteristics is fundamental.

Protocol 1: Determination of Absorption and Emission Spectra

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the acridone derivative in a high-purity solvent (e.g., DMSO or ethanol).

-

Preparation of Working Solutions: Prepare dilute solutions (e.g., 1-10 µM) of the acridone derivative in the desired solvent or buffer.[3]

-

Absorption Spectroscopy:

-

Use a UV-Vis spectrophotometer to record the absorption spectrum of the working solution in a 1 cm path length quartz cuvette.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer to record the emission spectrum.

-

Excite the sample at its λmax.

-

Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).

-

Calculate the Stokes shift (Δλ = λem - λmax).

-

Protocol 2: Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.[3][17]

-

Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[3]

-

Prepare Solutions: Prepare a series of solutions of both the sample and the standard with low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

-

Calculate Quantum Yield: The quantum yield of the sample (Φf,sample) is calculated using the following equation:[3]

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

"sample" and "std" refer to the sample and the standard, respectively.

-

Diagram: Workflow for Quantum Yield Determination

Caption: A streamlined workflow for determining the relative fluorescence quantum yield.

Applications in Research and Drug Development

The unique fluorescent properties of acridone-based intermediates have led to their widespread use in various scientific disciplines.

Live-Cell Imaging

Acridone derivatives are valuable tools for live-cell imaging due to their cell permeability and sensitivity to the intracellular environment.[3] They can be designed to localize in specific organelles, such as lipid droplets or lysosomes, providing insights into cellular processes.[7] Two-photon microscopy, in conjunction with acridone-based probes, allows for deeper tissue imaging with reduced phototoxicity.[4][5]

Protocol 3: Live-Cell Imaging with an Acridone-Based Probe

-

Cell Culture: Culture cells (e.g., HeLa or Jurkat) on glass-bottom dishes suitable for microscopy.[3]

-

Probe Loading: Incubate the cells with a working solution of the acridone probe (typically 0.5-10 µM in cell culture medium) for a suitable duration (e.g., 15-60 minutes) at 37°C.[3][13]

-

Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or fresh medium to remove any unbound probe.[3]

-

Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe.

Diagram: Live-Cell Imaging Workflow

Caption: A general workflow for staining live cells with a fluorescent probe.

Biosensing Applications

The sensitivity of acridone fluorescence to the local environment has been harnessed to develop a variety of biosensors. These include probes for:

-

Nitric Oxide (NO): Certain acridone derivatives react with NO to produce a highly fluorescent triazole derivative, enabling the detection of this important signaling molecule in living cells.[18][19]

-

Enzyme Activity: "Off-on" acridone-based probes have been designed to detect the activity of specific enzymes, such as nitroreductase, which is a marker for hypoxic conditions in tumors.[5]

-

Metal Ions: Acridone-based chemosensors can selectively detect various metal ions, which is crucial for understanding their roles in biological systems and for monitoring environmental contamination.[8][13]

Conclusion and Future Perspectives

The acridone core continues to be a remarkably versatile and powerful scaffold in the design of fluorescent probes. Its tunable photophysical properties, coupled with its synthetic accessibility, ensure its continued relevance in diverse fields ranging from fundamental cell biology to clinical diagnostics. Future research will likely focus on the development of acridone derivatives with even greater photostability, larger Stokes shifts, and enhanced two-photon absorption cross-sections for advanced imaging applications. Furthermore, the integration of acridone-based probes into multifunctional platforms for simultaneous sensing and therapeutic delivery holds immense promise for the future of personalized medicine.

References

-

Panfilov, M., Chernova, D., Khalfina, I., Moskalensky, A., & Vorob'ev, A. (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules, 26(14), 4293. [Link]

-

Wadsworth, P. A., et al. (2016). Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence. Journal of Chemical Education, 93(7), 1294-1297. [Link]

-

Umadevi, M., et al. (2015). SOLVATOCHROMIC SPECTRAL INVESTIGATIONS OF ACRIDINE. International Journal of ChemTech Research, 8(7), 383-390. [Link]

-

Chen, Y.-J., et al. (2020). Synthesis and Application in Cell Imaging of Acridone Derivatives. Molecules, 25(23), 5769. [Link]

-

Mobin, S. M., et al. (2010). A microwave-assisted, rapid and efficient method using boron trifluoride etherate (BF3.Et2O) for the synthesis of acridones. Tetrahedron Letters, 51(26), 3467-3469. [Link]

-

Liu, F.-C., et al. (2023). Base-Controlled Synthesis of Fluorescent Acridone Derivatives via Formal (4 + 2) Cycloaddition. The Journal of Organic Chemistry, 88(5), 3173-3184. [Link]

-

Panfilov, M., et al. (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. MDPI. [Link]

-

Al-Hamdani, A. A. S., & Al-Mudhafar, M. F. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series, 2322, 012075. [Link]

-

Oswald, B., et al. (2009). Acridones and Quinacridones: Novel Fluorophores for Fluorescence Lifetime Studies. Photochemical & Photobiological Sciences, 8(5), 673-678. [Link]

-

Pandey, D., & Sharma, A. (2025). Acridine-Based Fluorescent Probes. In Small Organic Molecules-Based Fluorescent Biosensors and their Applications. CRC Press. [Link]

-

Liu, F.-C., et al. (2023). Base-Controlled Synthesis of Fluorescent Acridone Derivatives via Formal (4 + 2) Cycloaddition. ACS Publications. [Link]

-

Xia, Y., et al. (2019). An Acridone Derivate Simultaneously Featuring Multiple Functions and Its Applications. Analytical Chemistry, 91(12), 7856-7863. [Link]

-

Volyniuk, D., et al. (2022). Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores. Journal of Materials Chemistry C, 10(35), 12833-12846. [Link]

-

Mayer, M., et al. (2021). New Acridone- and (Thio)Xanthone-Derived 1,1-Donor–Acceptor-Substituted Alkenes: pH-Dependent Fluorescence and Unusual Photooxygenation Properties. Molecules, 26(11), 3326. [Link]

-

Thom, K. A., et al. (2021). Acridones: Strongly Emissive HIGHrISC Fluorophores. The Journal of Physical Chemistry Letters, 12(25), 5985-5991. [Link]

-

Umadevi, M., et al. (2015). Solvatochromic Spectral Investigations of Acridine. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. Analyst, 147(19), 4443-4449. [Link]

-

Li, J., et al. (2021). A New Coumarin-Acridone Compound as a Fluorescence Probe for Fe3+ and Its Application in Living Cells and Zebrafish. Molecules, 26(7), 2056. [Link]

-

Fábián, L., et al. (2019). An Acridone-Based Fluorescent Chemosensor for Cationic and Anionic Species, and Its Application for Molecular Logic Operations. Chemistry – An Asian Journal, 14(20), 3673-3680. [Link]

-

He, W., et al. (2023). An acridone-derived fluorescent off-on probe for detection and in vivo imaging of nitroreductase. Dyes and Pigments, 217, 111422. [Link]

-

Mayer, M., et al. (2021). New Acridone- and (Thio)Xanthone-Derived 1,1-Donor–Acceptor-Substituted Alkenes: pH-Dependent Fluorescence and Unusual Photooxygenation Properties. ResearchGate. [Link]

Sources

- 1. Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. New Acridone- and (Thio)Xanthone-Derived 1,1-Donor–Acceptor-Substituted Alkenes: pH-Dependent Fluorescence and Unusual Photooxygenation Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A New Coumarin-Acridone Compound as a Fluorescence Probe for Fe3+ and Its Application in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Base-Controlled Synthesis of Fluorescent Acridone Derivatives via Formal (4 + 2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe [mdpi.com]

The Medicinal Chemistry of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-ones: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary